2-(2-Pyridylthio)benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAZQFOCUBDLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209618 | |
| Record name | 2-(2-Pyridylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60786-69-8 | |
| Record name | 2-(2-Pyridinylthio)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60786-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Pyridylthio)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Pyridylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-pyridylthio)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2-PYRIDYLTHIO)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8853A3W6RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 2 Pyridylthio Benzothiazole and Analogous Thiyl Substituted Benzothiazoles
Direct Synthetic Routes to the 2-(2-Pyridylthio)benzothiazole Moiety
Direct synthesis focuses on the creation of the fundamental this compound framework. This involves the strategic formation of key bonds that constitute the molecule.
The creation of the bond between the benzothiazole (B30560) ring and the sulfur atom is a critical step. Traditional methods often start with 2-aminothiophenol (B119425), which can react with various reagents like aldehydes, carboxylic acids, or acyl chlorides to form the 2-substituted benzothiazole ring. acs.orgmdpi.com More contemporary, metal-free approaches involve the oxidative intramolecular cyclization of thiobenzanilides. acs.orgrsc.org For instance, visible-light-promoted oxidative cyclization of thiobenzanilides can construct the C–S bond, using a photosensitizer and an oxidant like molecular oxygen from the air. acs.org
Another strategy is the C-H functionalization at the 2-position of a pre-existing benzothiazole ring. This can be achieved through cross-coupling reactions with various partners, although this is more common for introducing aryl or alkyl groups directly. rsc.orgnih.gov
The formation of the thioether bond linking the pyridyl and benzothiazole moieties is central to the synthesis. A common and effective method is the nucleophilic substitution reaction between a thiol and a halide. This typically involves reacting 2-mercaptobenzothiazole (B37678) with a 2-halopyridine. mdpi.com The reaction of 2-mercaptobenzothiazole and propargyl bromide, for example, yields 2-propargyl thiobenzothiazole. mdpi.com
An alternative approach involves the use of xanthates as thiol-free reagents to create thioethers, which can be a more user-friendly method due to the malodorous nature of thiols. mdpi.com Additionally, the reaction of 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles with various electrophiles can be used to synthesize functionalized pyridine-based benzothiazoles. acs.org
Rhodium complexes are effective catalysts for the cleavage of the S-S bond in disulfides, enabling the formation of new carbon-sulfur bonds. mdpi.comnih.govelsevierpure.comnih.gov This methodology can be applied to synthesize aryl sulfides. The process typically involves the reaction of a disulfide, such as di(2-benzothiazolyl) disulfide, with a suitable pyridine (B92270) derivative. mdpi.comnih.gov The rhodium catalyst facilitates the cleavage of the disulfide bond and the subsequent transfer of the organothio group to the organic substrate. mdpi.comelsevierpure.comnih.gov These reactions are often reversible and can proceed under neutral conditions without the need for strong bases. mdpi.comnih.govnih.gov
A specific example is the rhodium-catalyzed reaction between bis(2-pyridyl) diselenide and 1-adamantanecarbonyl fluoride, which yields 1-adamantanecarbonyl 2-pyridylselenoester, demonstrating the applicability of this catalytic system for similar thioether formations. nih.gov The catalytic cycle can involve C-Rh-SR intermediates, which are formed through the reversible cleavage of the C-S bond. mdpi.com
| Catalyst System | Substrates | Product Type | Key Features |
| RhH(PPh₃)₄ / dppf | Silylacetylenes, Dialkyl disulfides | 1-Alkylthio-2-trialkylsilylethynes | Reversible C-S bond formation, tolerates liberated thiols. nih.gov |
| Rhodium complexes | Disulfides, Organic compounds with C-H bonds | Organosulfur compounds (e.g., thioesters, aryl sulfides) | Base-free, reversible, involves C-Rh-SR intermediates. mdpi.com |
| Rhodium PCcarbene P complexes | Disulfides | η²-coordinated sulfide (B99878) pincer complexes | Cleavage of S-S bond with sequestration by the metal center. nih.gov |
Derivatization and Functionalization of the this compound Core
Once the this compound core is assembled, it can be further modified to introduce a variety of functional groups on either the pyridine or the benzothiazole ring systems.
The pyridine ring within the this compound structure is amenable to functionalization. One approach involves the use of Zincke imine intermediates, which allows for C3-selective thiolation of the pyridine ring. nih.gov This method utilizes N-activated pyridinium (B92312) salts that undergo ring-opening upon nucleophilic attack, followed by functionalization and subsequent ring-closing. nih.gov
Another strategy is the palladium-catalyzed cross-coupling of pyridyl pyrimidylsulfones, which act as latent pyridyl nucleophiles. acs.org This allows for the introduction of aryl and heteroaryl substituents onto the pyridine ring. This method is notable for its compatibility with multi-step functionalization, enabling the creation of complex teraryl compounds. acs.org Functional groups can also be introduced by linking them to the pyridine ring via an inert bridge, such as a methylene (B1212753) group, to avoid electronic interference with the ring. google.com
| Method | Reagents | Position of Functionalization | Introduced Group |
| Zincke Imine Intermediate | N-activated 3-phenylpyridine, N-(phenylthio)phthalimide, pyrrolidine | C3-position | Thiophenyl group nih.gov |
| Palladium-Catalyzed Cross-Coupling | Pyridyl pyrimidylsulfones, (Hetero)aryl bromides | Various positions depending on starting sulfone | (Hetero)aryl groups acs.org |
| Thioether-Assisted C-H Arylation | Imidazo[1,5-a]pyridines with C3-ethylthio group, Aryl iodides | C5-position | (Hetero)aryl groups researchgate.net |
The benzothiazole portion of the molecule also offers opportunities for structural modification. One common transformation is the annulation of new rings onto the benzothiazole framework. For example, 2-aminobenzothiazoles can react with various partners such as β-haloesters, β-ketoesters, or malonates to form fused pyrimido[2,1-b]benzothiazole derivatives. scirp.org These reactions often proceed through a one-pot, multi-component process. scirp.org
Substitution on the benzene (B151609) ring of the benzothiazole can be achieved through various methods. For instance, 6-substituted 2-aminobenzothiazoles can be synthesized and then further reacted to introduce complex side chains. mdpi.com The synthesis of novel colorants for dye-sensitized solar cells has involved the alteration of alkyl chain lengths on the benzothiazole unit, demonstrating the tunability of its properties through substitution. nih.gov Furthermore, the reaction of benzothiazole with carbon disulfide can lead to intermediates that are further functionalized to create thiophene-benzothiazole hybrids. nih.gov
Coordination Chemistry of 2 2 Pyridylthio Benzothiazole As a Multidentate Ligand
Ligand Design Principles and Donor Atom Characteristics
The efficacy of 2-(2-Pyridylthio)benzothiazole as a ligand is rooted in its distinct molecular architecture, which incorporates multiple donor atoms, allowing for versatile coordination with metal ions.
Chelation Capabilities via Nitrogen and Sulfur Donor Atoms
This compound is a multidentate ligand featuring nitrogen and sulfur atoms that can act as electron pair donors, forming stable chelate complexes with metal ions. The presence of both a pyridine (B92270) ring and a benzothiazole (B30560) moiety provides multiple potential coordination sites. The nitrogen atoms within the pyridine and benzothiazole rings, along with the sulfur atom in the thioether linkage, can all participate in binding to a metal center. researchgate.net This ability to form multiple bonds with a single metal ion, known as chelation, results in enhanced stability of the resulting metal complex compared to coordination with monodentate ligands. The arrangement of these donor atoms allows for the formation of stable five- or six-membered chelate rings, a key factor in the thermodynamic stability of the complexes.
Electronic and Steric Factors Governing Metal Coordination
The coordination behavior of this compound is governed by a combination of electronic and steric factors. chemrxiv.orgillinois.edu Electronically, the donor atoms (nitrogen and sulfur) possess lone pairs of electrons that are available for coordination with a metal ion. researchgate.net The nature of the metal ion, including its size, charge, and electronic configuration, influences which donor atoms will preferentially bind.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized using various spectroscopic and analytical techniques, with X-ray crystallography being a definitive method for determining their precise three-dimensional structures. nih.gov
Complexation with Transition Metals (e.g., Cu(II), Ni(II), Co(II))
This compound readily forms complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). researchgate.net The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal chloride or perchlorate (B79767) salts in an ethanolic solution. researchgate.net The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio and the specific reaction conditions. nih.gov
For instance, reactions of 2-(2-pyridyl)benzothiazole with MX2·nH2O salts (where M = Ni(II), Co(II), or Cu(II)) have been shown to yield complexes with the general formula M(L)Cl2·nH2O or Cu(L)2(ClO4)2·H2O, where L represents the 2-(2-pyridyl)benzothiazole ligand. researchgate.net The nature of the counter-ion in the starting metal salt can influence the composition of the final product. researchgate.net
| Metal Ion | Starting Metal Salt | Resulting Complex Formula | Reference |
| Cu(II) | Cu(ClO4)2·nH2O | Cu(C12H8N2S)2(ClO4)2·H2O | researchgate.net |
| Ni(II) | NiCl2·nH2O | Ni(C12H8N2S)Cl2·nH2O | researchgate.net |
| Co(II) | CoCl2·nH2O | Co(C12H8N2S)Cl2·nH2O | researchgate.net |
X-ray Crystallographic Analysis of Metal Complexes
X-ray crystallography provides invaluable insights into the solid-state structures of the metal complexes of this compound, revealing detailed information about bond lengths, bond angles, and coordination geometries. nih.gov
For example, the single-crystal X-ray structure of the complex Cu(C12H8N2S)2(H2O)2 revealed a distorted tetragonal-pyramidal geometry around the copper(II) ion. researchgate.net In this structure, the copper atom is coordinated to the nitrogen atoms of the pyridyl and thiazole (B1198619) groups of two ligand molecules and one water molecule. researchgate.net
Similarly, X-ray diffraction studies on nickel(II) complexes have shown various coordination geometries, including distorted square-planar and octahedral arrangements, depending on the specific ligands and reaction conditions. sciepub.commdpi.com For instance, a dinuclear Ni(II) complex with an asymmetric salamo-based ligand was found to have a unique 1:1:2 ratio of ligand to metal ions. researchgate.net In cobalt(II) complexes, distorted tetrahedral and octahedral geometries have been observed. researchgate.netresearchgate.netnih.gov
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| Cu(C12H8N2S)2(H2O)2 | Cu(II) | Distorted tetragonal-pyramidal | Coordinated to four nitrogen atoms from two ligands and one water molecule. researchgate.net | researchgate.net |
| [{Ni2(L)(HL)(μ-OAc)(H2O)}2]·3CH3CH2OH | Ni(II) | Distorted octahedral | Dinuclear structure with two different coordination modes for the nickel ions. researchgate.net | researchgate.net |
| [Co(C13H9N4S)2] | Co(II) | Octahedral | The cobalt ion is coordinated to two tridentate Schiff base ligands. researchgate.net | researchgate.net |
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound and related ligands have shown significant promise as catalysts in various organic transformations. chemijournal.comrsc.org The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating chemical reactions. chemijournal.com
For instance, a zinc hydride complex supported by the related bis(2-pyridylthio)methane ligand has been demonstrated to be an effective catalyst for the hydrosilylation and hydroboration of carbon dioxide and other carbonyl compounds. rsc.org This highlights the potential for designing catalysts for important chemical transformations by modifying the ligand framework. While specific catalytic applications of this compound complexes are an active area of research, the versatile coordination chemistry of this ligand suggests a broad potential for developing novel and efficient catalysts for a range of organic reactions.
Investigations into Catalytic Activity Enhancement
The coordination of this compound to metal centers has been shown to enhance catalytic activity in several organic transformations. The presence of multiple donor atoms (nitrogen and sulfur) allows for the formation of stable chelate rings with metal ions, which can modulate the electronic and steric environment of the catalytic center. researchgate.net
Palladium complexes featuring this compound and related (pyridyl)benzoazole ligands have been successfully employed as homogeneous catalysts in hydrogenation reactions of alkenes and alkynes. rsc.org For instance, complexes such as [PdCl₂(L₂)] (where L₂ is 2-(2-pyridyl)benzothiazole) have demonstrated catalytic activity. rsc.org In these reactions, the hydrogenation of terminal alkenes is often accompanied by isomerization to form internal isomers, while the hydrogenation of alkynes proceeds in a two-step process to yield alkenes and subsequently alkanes. rsc.org
Ruthenium(II) complexes incorporating benzothiazole derivatives have also been investigated for their catalytic prowess. sci-hub.se For example, complexes of the type [RuCl₂(η⁶-arene)L], where L is a benzazole derivative, have been used in the intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to produce 2,3-dimethylfuran. sci-hub.se The nature of the benzazole ligand was found to significantly influence the catalytic activity. sci-hub.se
Furthermore, copper(II) complexes with related benzothiazole-containing ligands have been developed as efficient catalysts for click chemistry, specifically the synthesis of 1,2,3-triazoles. researchgate.net A notable example involves a copper(II)-bis(benzothiazolyl)pyridine complex immobilized on nano-silica, which demonstrated excellent catalytic activity in one-pot, three-component reactions. researchgate.net
The enhancement in catalytic activity is often attributed to the stabilization of the metal center by the ligand, which facilitates the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. The specific stereoelectronic properties of the this compound ligand, including the nature of the pyridyl and benzothiazole rings, play a crucial role in determining the efficiency and selectivity of the catalyzed reactions.
Table 1: Catalytic Applications of Metal Complexes with Benzothiazole-Containing Ligands
| Catalyst | Reaction Type | Substrates | Products | Reference |
|---|---|---|---|---|
| [PdCl₂(2-(2-pyridyl)benzothiazole)] | Hydrogenation | Alkenes, Alkynes | Alkanes, Isomerized Alkenes | rsc.org |
| [RuCl₂(η⁶-arene)(benzazole)] | Intramolecular Cyclization | (Z)-3-methylpent-2-en-4-yn-1-ol | 2,3-Dimethylfuran | sci-hub.se |
| Copper(II)-bis(benzothiazolyl)pyridine on nano-silica | Click Synthesis | Benzyl halides, Sodium azide (B81097), Alkynes | 1,4-disubstituted-1,2,3-triazoles | researchgate.net |
Mechanistic Studies of Metal-Catalyzed Reactions
Mechanistic studies of reactions catalyzed by metal complexes of this compound and its analogues provide insight into the role of the ligand in the catalytic cycle. These investigations often involve a combination of experimental techniques and theoretical calculations.
For palladium-catalyzed reactions, such as the C-H functionalization of heteroaromatic compounds, several mechanisms have been proposed, including electrophilic aromatic substitution, C-H activation, cross-coupling, and Heck-type arylation. nih.gov The specific pathway is influenced by the nature of the reactants and the ligand coordinated to the palladium center. In the context of palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides, a process involving C-H functionalization followed by intramolecular C-S bond formation has been established. nih.gov
The study of transition metal-catalyzed reactions often involves identifying and characterizing key intermediates. sioc-journal.cn For instance, in reactions involving organonitriles and sodium azide catalyzed by transition metals, theoretical and experimental evidence has been sought to understand whether the metal ion activates the azide or the cyano group. sioc-journal.cn
In the case of copper-catalyzed reactions, such as the synthesis of imidazopyridines, mechanistic investigations suggest the involvement of radical intermediates and the role of an oxidant like aerial oxygen. beilstein-journals.org The coordination of the N-heteroaryl reactant to the copper center is a crucial initial step, followed by oxidation of the metal center and subsequent reductive elimination to yield the product. beilstein-journals.org
The multidentate nature of this compound allows it to stabilize various oxidation states of the metal during the catalytic cycle. For example, electrochemical studies have shown that 2-(2-pyridyl)benzothiazole can stabilize the reduced +1 oxidation state of nickel, cobalt, and copper in their respective complexes. researchgate.net This stabilization can be critical for catalytic cycles that involve changes in the metal's oxidation state.
Supramolecular Architectures and Metal-Organic Assemblies Featuring this compound Ligands
The ability of this compound and related ligands to act as versatile building blocks has led to the construction of a wide array of supramolecular architectures and metal-organic assemblies. rsc.org These structures are formed through the self-assembly of the organic ligand with metal ions, resulting in discrete polynuclear complexes or extended coordination polymers. researchgate.netresearchgate.net
The design of these assemblies is often guided by the coordination preferences of the metal ion and the geometry of the ligand. otago.ac.nz For instance, the use of tritopic, tetratopic, and pentatopic ligands with specific coordination pockets can lead to the formation of highly organized structures like nanoscale grids. researchgate.net
Metal-organic frameworks (MOFs), a subclass of coordination polymers characterized by their porous nature, can be constructed using ligands like this compound. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The structure of these frameworks can be tuned by varying the organic linker and the metal node. nih.govmdpi.com
The photophysical properties of these supramolecular assemblies are also of significant interest. The incorporation of ligands like this compound into complexes with lanthanide ions can lead to efficient sensitization of the metal's luminescence. nih.gov For example, benzothiazole-substituted pyridine-2-carboxylic acids have been shown to be effective sensitizers for europium emission. nih.gov
The resulting supramolecular structures can range from simple dinuclear complexes to complex three-dimensional frameworks. The specific architecture is dictated by factors such as the ligand's flexibility, the coordination number of the metal, and the presence of counter-ions or solvent molecules.
Table 2: Examples of Supramolecular Structures with Related Ligands
| Ligand Type | Metal Ion(s) | Resulting Architecture | Key Feature | Reference |
|---|---|---|---|---|
| Picolyldihydrazone-based ligands | Mn(II) | [3x3], [4x4], and [5x5] nanoscale grids | Highly organized polymetallic assemblies | researchgate.net |
| Benzothiazole-substituted pyridine-2-carboxylic acids | Eu(III), Nd(III), Yb(III) | Mononuclear nine-coordinate complexes | Sensitization of lanthanide luminescence | nih.gov |
| V-shaped dicarboxylate and N-donor pillar ligands | Zn(II) | Two-dimensional pillar-layered MOF | Porous framework with potential for gas sorption | mdpi.com |
Biological Activities and Medicinal Chemistry Perspectives of 2 2 Pyridylthio Benzothiazole
Antimicrobial Efficacy and Mechanistic Insights
The antimicrobial potential of 2-(2-Pyridylthio)benzothiazole and its derivatives has been a subject of significant research, with studies evaluating their effectiveness against a variety of bacterial and fungal pathogens.
Evaluation against Bacterial Strains
Derivatives of the benzothiazole (B30560) scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is part of a broader class of compounds, the general findings for related benzothiazole derivatives indicate a promising area of research. For instance, various benzothiazole derivatives have been shown to be effective against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.netmedipol.edu.trsaudijournals.com The antimicrobial activity is often attributed to the core benzothiazole structure, with substitutions at various positions influencing the potency and spectrum of activity. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|
| 2-Arylbenzothiazole analogues | Enterococcus faecalis | MIC = ~1 µM | nih.gov |
| 2-Arylbenzothiazole analogues | Klebsiella pneumoniae | MIC = 1.04 µM | nih.gov |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa | MIC = 0.09–0.18 mg/ml | nih.gov |
| Thiazolidin-4-one derivatives of benzothiazole | Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |
| Benzothiazole Schiff base hybrids | Staphylococcus aureus | MIC = 3.91µg/ml | saudijournals.com |
| Benzothiazole Schiff base hybrids | Pseudomonas aeruginosa | MIC = 3.91µg/ml | saudijournals.com |
| Benzothiazole Schiff base hybrids | Escherichia coli | MIC = 3.91µg/ml | saudijournals.com |
MIC: Minimum Inhibitory Concentration
Assessment against Fungal Strains
The antifungal properties of benzothiazole derivatives are also well-documented. Studies have shown that these compounds can inhibit the growth of various fungal species. For example, aryl-2-mercaptobenzothiazoles, which are structurally related to this compound, have demonstrated significant antifungal activity against Botrytis cinerea. nih.gov Specifically, compounds like 2-(phenylthio)benzothiazole and its chloro-substituted analogues have shown superior inhibitory effects compared to some commercial fungicides. nih.gov Furthermore, other benzothiazole derivatives have been tested against a range of fungi including Candida albicans, Candida krusei, and Candida parapsilosis, showing promising minimum inhibition concentration (MIC) values. medipol.edu.trrsc.org
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| 2-(Phenylthio)benzothiazole | Botrytis cinerea | IC50 = 0.75 μg mL(-1) | nih.gov |
| 2-(2-Chlorophenylthio)benzothiazole | Botrytis cinerea | IC50 = 0.69 μg mL(-1) | nih.gov |
| 2-(3-Chlorophenylthio)benzothiazole | Botrytis cinerea | IC50 = 0.65 μg mL(-1) | nih.gov |
| Benzothiazole derivatives | Candida albicans | Good MIC values | medipol.edu.tr |
| Benzothiazole derivatives | Candida krusei | Good MIC values | medipol.edu.tr |
| Benzothiazole derivatives | Candida parapsilosis | Good MIC values | medipol.edu.tr |
| Compound 6m (a benzothiazole derivative) | Cryptococcus neoformans | Higher than fluconazole | rsc.org |
| Compound 6m (a benzothiazole derivative) | Candida glabrata | Higher than fluconazole | rsc.org |
IC50: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial action of benzothiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the disruption of bacterial cell wall synthesis by targeting specific enzymes. Research on various benzothiazole derivatives has pointed to the inhibition of several key bacterial enzymes, including DNA gyrase, topoisomerase IV, and dihydrofolate reductase. nih.gov For antifungal activity, N-Myristoyltransferase (NMT) has been identified as a potential target. rsc.org The sulfur linkage in compounds like this compound may play a crucial role in stabilizing molecular interactions with these biological targets.
Anticancer Potential and Cellular Effects
In addition to their antimicrobial properties, benzothiazole derivatives, including those with a pyridylthio linkage, have been investigated for their potential as anticancer agents.
In Vitro Cytotoxicity against Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of benzothiazole derivatives against a variety of human cancer cell lines. While specific data for this compound is often embedded within broader studies of this class of compounds, the results for structurally similar molecules are encouraging. For example, pyridinyl-2-amine linked benzothiazole-2-thiol compounds have exhibited potent and broad-spectrum inhibitory activities against cell lines such as SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer). mdpi.comnih.gov One such derivative displayed an exceptionally low IC50 value of 1.2 nM against the SKRB-3 cell line. mdpi.comnih.gov
Table 3: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7e (pyridinyl-2-amine linked benzothiazole-2-thiol) | SKRB-3 (Breast Cancer) | 1.2 nM | mdpi.comnih.gov |
| Compound 7e | SW620 (Colon Cancer) | 4.3 nM | mdpi.comnih.gov |
| Compound 7e | A549 (Lung Cancer) | 44 nM | mdpi.comnih.gov |
| Compound 7e | HepG2 (Liver Cancer) | 48 nM | mdpi.comnih.gov |
| Naphthalimide-benzothiazole conjugate (Compound 12) | A549 (Lung Cancer) | 140 nM | rsc.org |
| Naphthalimide-benzothiazole conjugate (Compound 13) | A549 (Lung Cancer) | 310 nM | rsc.org |
| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast Cancer) | 1.8 ± 0.02 µM/mL | ekb.eg |
| 2-aminobenzothiazole hybrid (Compound 4a) | MCF-7 (Breast Cancer) | 3.84 µM | nih.gov |
IC50: Half maximal inhibitory concentration
Investigation of Cellular Targets and Molecular Pathways
The anticancer effects of benzothiazole derivatives are mediated through various cellular and molecular mechanisms. One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.govnih.gov Studies have shown that these compounds can trigger apoptosis in a concentration-dependent manner. nih.gov Furthermore, some benzothiazole derivatives have been found to act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase IIα and vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.orgnih.gov Inhibition of these targets can disrupt DNA replication and angiogenesis, respectively, thereby halting tumor growth. The ability of these compounds to arrest the cell cycle at different phases, such as G2/M or S phase, has also been observed. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Antineoplastic Context
The benzothiazole scaffold is a key component in the design of new anticancer agents. researchgate.netnih.gov The nature and position of substituents on the benzothiazole ring system significantly influence its biological activity. nih.gov Structure-Activity Relationship (SAR) studies, which investigate how the chemical structure of a compound relates to its biological activity, have been instrumental in optimizing the anticancer potential of benzothiazole derivatives.
Research has shown that modifications at the 2-position of the benzothiazole ring are particularly important for anticancer activity. researchgate.net For instance, the introduction of an aryl group at this position has been a common strategy. researchgate.net The substitution pattern on this aryl group further refines the compound's efficacy. Studies on 2-arylbenzothiazoles have revealed that certain substitutions can enhance their inhibitory activities against human glutathione (B108866) transferases (hGSTP1-1), enzymes often implicated in cancer chemotherapy resistance. nih.gov
Several studies have explored the impact of various substituents on the benzothiazole and the attached aromatic rings. For example, in a series of benzothiazole-2-thiol derivatives, certain compounds displayed potent inhibitory activities against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These studies underscore the importance of the substitution pattern in determining the antiproliferative effects.
The following table summarizes key SAR findings for benzothiazole derivatives in an antineoplastic context:
| Structural Modification | Impact on Anticancer Activity | Example/Finding | Citation |
| Substitution at C2-position | Crucial for activity | 2-arylbenzothiazoles show potent activity. | researchgate.net |
| Phenyl ring at C2 | Favorable for activity | Para-substitution on the phenyl ring is often beneficial. | researchgate.net |
| Thioether linkage | Stabilizes molecular interactions | The sulfur atom is a key feature. | |
| Pyridyl group | Influences polarity and binding | The nitrogen atom can act as a hydrogen bond acceptor. | |
| Substituents on benzothiazole ring | Modulates activity | Chloro and methoxy (B1213986) groups can enhance anticancer effects. | nih.gov |
Role as Chemical Intermediates in Pharmaceutical and Agrochemical Synthesis
Beyond its own potential biological activities, this compound and related benzothiazole structures serve as valuable chemical intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. researchgate.netijper.org The reactivity of the benzothiazole nucleus and the potential for modification at various positions make it a versatile scaffold for building diverse chemical libraries. nih.govresearchgate.net
In pharmaceutical synthesis, benzothiazole derivatives are precursors to a wide range of therapeutic agents, including those with antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties. mdpi.com The synthesis of novel benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various reagents like carboxylic acids, aldehydes, or nitriles. ijper.orgresearchgate.net For example, this compound can be conceptualized as being derived from 2-mercaptobenzothiazole (B37678) and a pyridine (B92270) derivative, highlighting the modular nature of its synthesis.
The development of efficient synthetic methodologies, including microwave-assisted synthesis, has further enhanced the utility of benzothiazole intermediates, allowing for rapid and high-yield production of new compounds. researchgate.netmdpi.com
In the agrochemical sector, benzothiazole derivatives have been investigated for their potential as plant growth regulators and for other applications. agriculturejournals.cz The structural features of these compounds can be tuned to interact with specific biological targets in plants or pests.
The following table illustrates the role of benzothiazole derivatives as intermediates:
| Industry | Application of Derivatives | Synthetic Utility | Citation |
| Pharmaceutical | Anticancer, Antimicrobial, Anti-inflammatory agents | Versatile scaffold for drug discovery. | nih.govmdpi.com |
| Agrochemical | Plant growth regulators, Fungicides | Building block for new agrochemicals. | agriculturejournals.cznih.gov |
The ease of synthesis and the ability to introduce a wide array of functional groups make benzothiazole intermediates, including this compound, highly valuable in the quest for new and effective chemical entities.
Broader Therapeutic Implications and Prospects for Drug Development
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. nih.govresearchgate.net This suggests that compounds like this compound could have therapeutic potential beyond their antineoplastic effects. The exploration of this chemical space is a promising avenue for the development of new drugs for various diseases. nih.gov
The diverse biological activities of benzothiazole derivatives include:
Antimicrobial Activity : Effective against a range of bacterial and fungal strains.
Anti-inflammatory Effects : Reduction of inflammatory cytokines.
Neuroprotective Effects : Potential in treating neurodegenerative disorders.
Anticonvulsant Activity : Showing promise in the management of seizures.
Dopamine D4 Receptor Targeting : Analogues have been developed with high affinity and selectivity for the D4 receptor, suggesting potential in treating substance use disorders. nih.gov
The development of benzothiazole-based drugs is an active area of research. The structural simplicity and synthetic accessibility of the benzothiazole core allow for the creation of large libraries of compounds for high-throughput screening. nih.govresearchgate.net This approach accelerates the discovery of new lead compounds with desired therapeutic properties.
Future drug development efforts involving this compound and its analogues will likely focus on several key areas:
Target Identification : Elucidating the specific molecular targets responsible for the observed biological effects.
Optimization of Pharmacokinetics : Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.
Combination Therapies : Investigating the synergistic effects of benzothiazole derivatives with existing drugs. For example, a benzothiazole derivative has shown enhanced and synergistic effects on pancreatic cancer cell viability when combined with gemcitabine. mdpi.com
The versatility of the benzothiazole scaffold, coupled with a growing understanding of its structure-activity relationships, positions it as a highly promising platform for the discovery of next-generation therapeutics.
Advanced Materials and Sensing Applications of 2 2 Pyridylthio Benzothiazole
Photophysical Properties and Fluorescence Characteristics
The photophysical behavior of benzothiazole-based compounds is central to their application in advanced materials. Properties such as fluorescence quantum yield and excited-state processes dictate their suitability as emitters in devices or as probes in sensing applications. dergipark.org.tr
Fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of a molecule's emission. The quantum yield measures the ratio of photons emitted to photons absorbed, while the lifetime describes the average duration the molecule spends in the excited state. For many benzothiazole (B30560) derivatives, these values are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. nih.govmdpi.com
For instance, studies on the parent compound 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) and its derivatives show that substitutions on the molecular frame can dramatically alter the quantum yield. mdpi.com The introduction of a cyano (-CN) group into the HBT structure was found to increase the quantum yield in a CH₂Cl₂ solution from 0.01 to 0.49, primarily by suppressing non-radiative decay pathways. mdpi.com Similarly, the quantum yields of bithienyl-benzothiazoles are significantly influenced by substituent groups, with values as high as 0.58 being reported. core.ac.uk While specific data for 2-(2-Pyridylthio)benzothiazole is not prominent in the literature, the data from related structures illustrate the range of properties that can be expected and tuned.
Table 1: Photophysical Data for Representative Benzothiazole Derivatives This table presents data for related compounds to illustrate typical photophysical properties, as specific values for this compound were not available in the reviewed literature.
| Compound | Solvent | Quantum Yield (ΦFL) | Lifetime (τFL, ns) | Source(s) |
|---|---|---|---|---|
| HBT | CH₂Cl₂ | 0.01 | 0.17 | mdpi.com |
| CN-HBT | CH₂Cl₂ | 0.49 | 1.63 | mdpi.com |
| HBT | 5CB (Liquid Crystal) | 0.03 | - | mdpi.com |
| CN-HBT | 5CB (Liquid Crystal) | 0.57 | - | mdpi.com |
| 5'-methoxy-2,2'-bithienyl-5-yl-benzothiazole | Dichloromethane | 0.58 | - | core.ac.uk |
HBT: 2-(2-hydroxyphenyl)benzothiazole; CN-HBT: Cyano-substituted HBT; 5CB: 4-cyano-4′-pentylbiphenyl
A defining characteristic of many 2-arylbenzothiazole derivatives is the occurrence of excited-state intramolecular processes. nih.gov The most studied of these is Excited-State Intramolecular Proton Transfer (ESIPT), which typically occurs in molecules containing a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity. cyu.fr Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating a transient keto-tautomer that is responsible for a large Stokes-shifted fluorescence emission. cyu.frrsc.org The archetypal molecule for this process is 2-(2'-hydroxyphenyl)benzothiazole (HBT). frontiersin.orgresearchgate.net
The compound this compound lacks the requisite ortho-hydroxyl group and therefore does not undergo this classic ESIPT reaction. However, its structure, featuring the electron-donating potential of the pyridylthio group and the electron-accepting benzothiazole, may allow for other excited-state phenomena, such as Intramolecular Charge Transfer (ICT). In ICT processes, photoexcitation leads to a redistribution of electron density from a donor part of the molecule to an acceptor part, which can also result in fluorescence that is sensitive to solvent polarity.
Design and Development of Chemical Sensors
The heterocyclic nitrogen and sulfur atoms within the this compound framework provide inherent coordination sites, making it and its derivatives prime candidates for the development of chemical sensors for ions and molecules. researchgate.net
The design of selective sensors based on the benzothiazole scaffold is an active area of research. scilit.com By modifying the structure to create specific binding pockets, researchers have developed probes that can selectively recognize a variety of analytes. For example, benzothiazole spiropyran compounds have been synthesized as colorimetric and fluorescent sensors for the detection of trivalent metal ions such as Fe³⁺, Cr³⁺, and Al³⁺. hgxx.org Another novel benzothiazole-functionalized Schiff-base was shown to selectively detect Cr³⁺ in aqueous solution with a distinct color change from yellow to green and a detection limit as low as 2.1 x 10⁻⁸ M. researchgate.net The pyridine (B92270) and benzothiazole components of this compound offer similar potential for creating selective binding sites for target metal ions.
The interaction between a benzothiazole-based sensor and its target analyte often triggers a change in the sensor's fluorescence properties, forming the basis of detection. scilit.com These probes can operate via several mechanisms:
"Turn-on" Probes: Fluorescence is initiated or significantly enhanced upon binding the analyte.
"Turn-off" Probes: Fluorescence is quenched or diminished upon binding.
Ratiometric Probes: The binding event causes a shift in the emission wavelength, allowing for detection by measuring the intensity ratio at two wavelengths.
A probe based on the related compound 2-(2-pyridyl)benzothiazoline was developed for the specific identification of superoxide (B77818) anion radicals (O₂•⁻); the probe is oxidized by the radical to form a strongly fluorescent product. nih.gov This demonstrates the utility of the combined pyridine-benzothiazole structure in designing highly specific fluorescent probes. Benzothiazole derivatives have been successfully applied to detect a wide array of analytes, including metal ions, anions, and biologically relevant molecules like hydrogen peroxide. scilit.commdpi.com
Integration into Functional Materials
To enhance their utility and create practical devices, benzothiazole-based molecules can be integrated into larger material systems. This can involve their incorporation into polymers, their use as ligands in metal complexes, or their attachment to solid supports. For instance, derivatives of HBT have been studied within amino-polydimethylsiloxane matrices, where their ESIPT properties serve as a powerful tool to identify local changes in viscosity and micropolarity. nih.gov
The benzothiazole unit has also been used as a building block in the synthesis of polymer optoelectrical materials. sioc-journal.cn Furthermore, benzothiazole-fluorenyl moieties have been used to create organogold(I) complexes that exhibit dual fluorescence and phosphorescence, with some achieving white light emission, highlighting their potential in lighting and display technologies. rsc.org The coordination ability of the pyridylthio-benzothiazole structure makes it a candidate for similar applications as a ligand in the design of novel luminescent and functional coordination materials. researchgate.net
Optoelectronic Devices and Photonics
The application of this compound in the fabrication of optoelectronic devices is an emerging area of research, primarily leveraging the intrinsic electronic and photophysical properties of the benzothiazole and pyridine moieties. While direct integration of this specific compound into commercial devices is not yet widespread, its structural components are well-recognized in the field of organic electronics and photonics. Benzothiazole derivatives are known for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors due to their high quantum yields and stable conjugated structures. researchgate.net
Research into related molecular structures provides insight into the potential of this compound. For instance, molecules with a donor-acceptor ("push-pull") architecture, where an electron-donating group is linked to an electron-accepting group, are highly sought after for nonlinear optical (NLO) applications, which fall under the umbrella of photonics. In compounds featuring a benzothiazole core, the thioether linkage (-S-) can act as an electron-donating bridge. Studies on similar 2-benzothiazole-nitroaryl-sulfides have shown that this configuration creates a nonplanar, push-pull system, a design that is conducive to NLO properties. lew.ro The inherent fluorescence in some benzothiazole derivatives, which can appear in different crystalline forms, further highlights their potential as materials for solid-state emission applications. lew.ronih.gov
The photophysical properties of benzothiazole-based compounds, such as their absorption and emission spectra, are fundamental to their use in optoelectronics. These properties can be investigated using UV-Vis and fluorescence spectrophotometry. researchgate.net For example, analysis of related derivatives has identified absorption bands corresponding to π-π* transitions within the aromatic system and n-π* transitions involving nonbonding electrons on the nitrogen and sulfur heteroatoms. researchgate.net These characteristics are the building blocks for developing new materials for light-harvesting and light-emitting technologies.
Development of Advanced Materials with Tunable Properties
The chemical structure of this compound makes it a highly versatile building block, or ligand, for the development of advanced materials, particularly through coordination chemistry. The molecule possesses multiple potential binding sites—specifically the nitrogen atoms of the pyridine and benzothiazole rings—that can coordinate with metal ions to form a wide array of complex structures. This chelating ability allows for the construction of sophisticated materials such as discrete metal complexes and coordination polymers with tailored and tunable properties.
The "tunability" of these materials stems from the ability to systematically alter their characteristics by changing either the metallic center or by making modifications to the organic ligand itself. The coordination of this compound with various transition metals (e.g., Ruthenium, Cobalt, Nickel, Platinum, Copper) can yield materials with distinct electronic, magnetic, optical, and catalytic properties. biointerfaceresearch.comresearchgate.net For instance, the choice of metal ion and its oxidation state can dramatically influence the luminescence and redox properties of the resulting complex. rsc.org Pincer-type ligands, which are structurally related, are known to form highly stable transition metal complexes that have significant potential in catalysis and materials science. researchgate.net
The development of these materials is an active area of research. By forming complexes with metal ions like Ruthenium(II) or Cobalt(III), new molecular entities with octahedral geometries can be synthesized. biointerfaceresearch.com The properties of these new materials are then characterized using various spectroscopic and analytical methods. The resulting metal-ligand frameworks can exhibit novel photophysical behaviors, such as luminescence, which may differ significantly from the free ligand. This tunability is crucial for designing materials for specific applications, from sensors and catalysts to new luminescent materials for imaging or display technologies. rsc.orgmdpi.com
The table below illustrates the concept of property tunability in related metal complexes, showing how different metal centers and ligand systems can result in a range of emission wavelengths and electrochemical properties.
| Complex Type | Metal Ion | Emission Wavelength (nm) | Key Properties/Observations |
| [Pt(PB)(CCR)₂] | Platinum(II) | 553–605 | Strongly emissive, arising from the ³MLCT state. rsc.org |
| [Re(PB)(CO)₃Cl] | Rhenium(I) | 620–640 | Luminescence from ³MLCT state; evidence of inter-component energy transfer. rsc.org |
| [Ru(bpy)₂(PB)][PF₆]₂ | Ruthenium(II) | 626–645 | Luminescence from ³MLCT state; energy transfer processes observed. rsc.org |
| [Ni(L1)(L2)] | Nickel(II) | - | Octahedral geometry suggested; studied for magnetic and electronic properties. pharmascholars.com |
| [Co(L1)(L2)] | Cobalt(II) | - | Tetrahedral geometry suggested; studied for magnetic and electronic properties. pharmascholars.com |
This table presents data for complexes with the related 2-(2-pyridyl)benzimidazole (B74506) (PB) or 2-acetamide benzothiazole (L1) ligands to illustrate the principle of tunable properties. Data for this compound complexes is a subject of ongoing research.
Spectroscopic Characterization and Theoretical Investigations of 2 2 Pyridylthio Benzothiazole
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental tools for elucidating the structural features and bonding characteristics of a molecule. These techniques probe the interactions of molecules with electromagnetic radiation, causing transitions between vibrational and electronic energy levels.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For 2-(2-Pyridylthio)benzothiazole, limited IR data has been reported, identifying key vibrational modes. The characteristic stretching vibration of the C=N bond within the benzothiazole (B30560) ring is observed at 1,610 cm⁻¹, and a peak corresponding to the C-S (carbon-sulfur) bond stretching is found at 690 cm⁻¹ rsc.org.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. However, specific experimental Raman spectral data for this compound are not available in the reviewed literature. A theoretical analysis would typically involve computational predictions of Raman active modes to complement the IR data for a complete vibrational profile.
Table 1: Reported Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| C=N Stretch | 1,610 | rsc.org |
| C-S Stretch | 690 | rsc.org |
UV-Vis Absorption and Fluorescence Emission Spectroscopy
UV-Vis spectroscopy examines the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzothiazole and pyridine (B92270) rings in this compound constitute chromophores that are expected to exhibit π → π* and n → π* transitions. However, specific experimental data detailing the maximum absorption wavelengths (λmax) for this compound are not documented in the available search results.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This technique provides insights into the molecule's excited state properties. For many benzothiazole derivatives, fluorescence is a key characteristic. Nevertheless, no fluorescence emission spectra or quantum yield data for this compound could be located in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D and 2D NMR Techniques for Structural Confirmation
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment of individual atoms. For this compound, it is noted that the aromatic protons of both the benzothiazole and pyridine rings can be observed in the ¹H NMR spectrum rsc.org. A detailed assignment of specific chemical shifts (δ) and coupling constants (J) is not available. Similarly, no experimental ¹³C NMR data has been published.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule. These experiments would be essential to verify the thioether linkage between the pyridyl and benzothiazole moieties. In the absence of experimental data, a discussion of these techniques remains theoretical.
Table 2: Theoretical ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzothiazole Ring Protons | 7.3 – 8.1 |
| Pyridine Ring Protons | 7.0 – 8.5 |
Note: This table represents general, expected ranges for these types of aromatic protons and is not based on experimental data for the specific compound.
Solid-State NMR Applications
Solid-State NMR (ssNMR) is a specialized technique used to study molecules in the solid phase. It can provide information on molecular structure, conformation, and dynamics in crystalline or amorphous solids. There are no reported applications or studies of solid-state NMR for this compound in the available literature.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₂H₈N₂S₂, giving it a precise molecular weight of 244.0129 g/mol (monoisotopic mass). In a mass spectrum, the molecular ion peak (M⁺) would be expected at this m/z value. Upon ionization, the molecule would undergo fragmentation. Plausible fragmentation pathways would involve the cleavage of the sulfide (B99878) bridge, either at the C-S bond connected to the benzothiazole ring or the C-S bond of the pyridine ring. This would likely result in fragment ions corresponding to the pyridylthio, pyridyl, benzothiazolylthio, or benzothiazolyl moieties. However, specific experimental mass spectra and detailed fragmentation analyses for this compound are not available in the reviewed scientific literature.
Table 3: Molecular Identification of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂S₂ |
| Molecular Weight | 244.33 g/mol |
| Monoisotopic Mass | 244.012890 u |
X-ray Diffraction Studies for Molecular and Crystal Structure Analysis
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions in the solid state. For the broader class of benzothiazole derivatives, single-crystal X-ray diffraction has been extensively employed to elucidate their molecular and crystal structures.
Table 1: Representative Crystallographic Data for Benzothiazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| A Cobalt(II) Complex with 1-(benzothiazole-2yl)-2-(2-Pyridylmethylidene)hydrazine | Monoclinic | P21/c | Distorted octahedral geometry around Co(II) | mdpi.com |
| N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | Monoclinic | P21/n | Intramolecular hydrogen bonding | wu.ac.th |
| 2-(2'-aminophenyl)benzothiazole DMSO solvate | Orthorhombic | Pbca | Nearly planar structure with intramolecular hydrogen bonds | researchgate.net |
Note: This table presents data for related benzothiazole derivatives to illustrate the application of X-ray diffraction, as specific data for this compound is not available.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical calculations serve as powerful tools to complement experimental data, providing insights into molecular properties, electronic structure, and reactivity. For this compound and its analogues, these theoretical methods are invaluable for understanding their behavior at a molecular level.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules. mdpi.com These calculations can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity and lower stability. mdpi.com
For various benzothiazole derivatives, DFT calculations have shown that the HOMO and LUMO are typically delocalized over the π-conjugated system of the molecule. The distribution of these frontier orbitals can be influenced by the nature and position of substituents on the benzothiazole core. For instance, in donor-π-acceptor systems incorporating a benzothiazole moiety, the HOMO is often localized on the electron-donating part, while the LUMO is centered on the electron-accepting part.
The analysis of the molecular electrostatic potential (MEP) map, another output of electronic structure calculations, helps to identify the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of Benzothiazole Derivatives from DFT Studies
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |
| Benzothiazole (BTH) | -6.64 | -1.41 | 5.23 | Parent compound for comparison | scirp.org |
| 2-Mercaptobenzothiazole (B37678) (2-SH_BTH) | -6.31 | -1.71 | 4.60 | Substitution at position 2 lowers the energy gap | scirp.org |
| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | -6.21 | -1.55 | 4.66 | The methylthio group influences reactivity | scirp.org |
| Phenyl substituted benzothiazoles | Varies | Varies | 4.46 - 4.73 | Electron-withdrawing groups decrease the energy gap, increasing reactivity | mdpi.com |
Note: The values in this table are for illustrative purposes and are derived from studies on related benzothiazole derivatives. Specific values for this compound would require dedicated calculations.
Theoretical Investigations of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis of benzothiazole derivatives. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway.
The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various electrophiles. nih.gov Theoretical studies can elucidate the role of catalysts in these reactions by modeling the interactions between the catalyst and the reactants. For example, in the synthesis of 2-arylbenzothiazoles, computational methods can help to understand the mechanism of C-H activation and C-S bond formation.
Furthermore, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions, which is crucial for designing efficient synthetic routes. While specific theoretical studies on the reaction mechanism for the formation of this compound are not prominent in the literature, the general principles derived from computational studies of benzothiazole synthesis are applicable. These studies can help in optimizing reaction conditions by providing insights into the stability of intermediates and the heights of activation barriers.
Molecular Docking and Simulation Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or nucleic acid. nih.gov
Numerous studies have employed molecular docking to investigate the potential biological activities of benzothiazole derivatives. nih.govmdpi.com These studies have explored their interactions with a wide range of targets, including enzymes like dihydropteroate (B1496061) synthase (DHPS) and protein tyrosine kinases, which are implicated in various diseases. mdpi.comresearchgate.net The docking simulations provide information on the binding affinity, which is often expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the interactions in a physiological environment and can be used to assess the stability of the binding pose predicted by docking. These computational approaches are instrumental in the rational design of new benzothiazole-based therapeutic agents by predicting their binding modes and guiding the optimization of their structures to enhance biological activity. biointerfaceresearch.com
Future Directions and Emerging Research Opportunities for 2 2 Pyridylthio Benzothiazole
Sustainable and Green Chemistry Approaches for Synthesis
The future of chemical manufacturing hinges on the development of environmentally benign processes. For 2-(2-Pyridylthio)benzothiazole and related compounds, research is shifting away from traditional synthetic methods that often rely on harsh conditions and hazardous solvents. The most promising future research involves adapting established green chemistry principles to the synthesis of the core benzothiazole (B30560) structure, which can then be functionalized.
Key opportunities include:
Use of Green Solvents: Exploring non-toxic, biodegradable, and recyclable solvents is a major research avenue. Glycerol, for instance, has been successfully used for the clean, catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov Similarly, conducting reactions "on water" has been shown to be a highly efficient and clean method for synthesizing various benzothiazoles without the need for catalysts. rsc.org Future work will likely focus on adapting these solvent systems for the synthesis of thioether-linked pyridyl-benzothiazoles.
Energy-Efficient Methodologies: Microwave-assisted synthesis represents a significant opportunity to reduce reaction times and energy consumption. researchgate.netrasayanjournal.co.in Studies on other benzothiazoles have shown that microwave heating can lead to excellent yields in shorter durations compared to conventional heating. researchgate.net
Solvent-Free Reactions: The development of solvent-less reaction conditions is a ultimate goal of green chemistry. rasayanjournal.co.in Research into solid-state reactions or using reactants themselves as the solvent medium for the condensation of 2-aminothiophenol (B119425) with appropriate pyridine-based reagents could yield highly efficient and waste-free synthetic protocols. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. Methodologies like the reaction of substituted azlactones with o-aminothiophenol in acetic acid represent a highly atom-economical approach to certain 2-substituted benzothiazoles. researchgate.net
Table 1: Examples of Green Synthesis Approaches for Benzothiazole Scaffolds
| Method | Key Features | Catalyst/Medium | Typical Yields | Reference |
|---|---|---|---|---|
| Glycerol-Mediated Synthesis | Ambient temperature, catalyst-free, green solvent | Glycerol | 90-92% | nih.gov |
| "On Water" Synthesis | Catalyst-free, no organic solvent waste | Water | High yields | rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient | None / Various | 89% (vs 85% conventional) | researchgate.net |
| Visible Light-Driven Cyclization | Uses light as a green energy source | Eosin Y | 70-92% | mdpi.com |
| Heterogeneous Catalysis | Reusable catalyst, mild conditions | SnP₂O₇ | 87-95% | mdpi.com |
Discovery of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis. For this compound, future research will focus on discovering and optimizing catalysts that offer higher yields, greater selectivity, milder reaction conditions, and lower costs.
Emerging research areas include:
Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are established, they often require expensive catalysts and ligands. researchgate.netnih.gov A significant future direction is the development of catalysts based on more abundant and less toxic metals like copper, nickel, or iron. nih.gov Copper-based catalysts, for example, have been shown to be effective for benzothiazole synthesis in water under moderate temperatures. nih.gov Nickel(II) salts have also emerged as a cheaper and highly efficient alternative to palladium for certain cyclization reactions. nih.gov
Nanocatalysis: The use of nanocatalysts offers advantages such as high surface-area-to-volume ratios and unique catalytic activities. Nanoporous TiO₂ and nanocatalysts on mesoporous silica (B1680970) have been used to synthesize 2-substituted benzothiazoles with yields up to 95% under mild, solvent-free conditions. nih.gov Future work could involve designing specific nanocatalysts for the C-S bond formation required for this compound.
Biocatalysis: The use of enzymes or whole organisms like Baker's yeast as catalysts is a growing field in green chemistry. nih.gov Laccases, a type of enzyme, have been used to catalyze the condensation of 2-aminothiophenol with aldehydes. mdpi.com Research into identifying or engineering enzymes that can selectively catalyze the synthesis of the target molecule could lead to highly sustainable and selective production methods.
Table 2: Comparison of Emerging Catalytic Systems for Benzothiazole Synthesis
| Catalyst Type | Example | Advantages | Research Opportunity for this compound | Reference |
|---|---|---|---|---|
| Palladium-based | Pd(OAc)₂ | High efficiency for cross-coupling | Developing ligand-free systems to reduce cost | researchgate.netnih.gov |
| Copper-based | CuBr | Inexpensive, can be used in water | Optimizing for C-S bond formation with pyridylthiols | nih.gov |
| Nickel-based | Ni(II) salts | Cheaper than palladium, fast reactions | Application in intramolecular cyclization routes | nih.gov |
| Vanadium-based | VOSO₄ | Accessible, eco-friendly, reusable | Use in one-pot synthesis from 2-aminothiophenol | mdpi.com |
| Nanocatalysts | TiO₂-[bip]-NH₂HSO₄ | High yields, mild/solvent-free conditions | Design of functionalized nanoparticles for selective synthesis | nih.gov |
In-Depth Mechanistic Understanding of Biological Activities for Targeted Therapeutics
The benzothiazole nucleus is a well-established pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. mdpi.comnih.govnih.govmdpi.com While the broad activities of the class are known, a significant future opportunity lies in elucidating the specific molecular mechanisms of action for individual derivatives like this compound.
Future research should focus on:
Target Identification: Moving beyond phenotypic screening to identify the specific enzymes, receptors, or cellular pathways that this compound interacts with. For example, various benzothiazole derivatives are known to inhibit enzymes like monoamine oxidase, carbonic anhydrase, and 5-lipoxygenase. nih.govmdpi.com Determining if this compound is a potent and selective inhibitor of a clinically relevant enzyme is a critical research goal.
Structure-Activity Relationship (SAR) Studies: A deep mechanistic understanding allows for the rational design of more potent and selective analogues. By understanding which parts of the this compound molecule are essential for its biological effect, researchers can modify the structure to improve efficacy and reduce off-target effects. semanticscholar.org
Multi-Target Drug Design: A current trend in healthcare is the development of multifunctional compounds that can interact with multiple biological targets to treat complex diseases. mdpi.com Research could explore if this compound or its derivatives possess a polypharmacological profile, for instance, by combining anti-inflammatory and antioxidant activities, making them suitable for diseases with complex pathologies. mdpi.commdpi.com
Development of Next-Generation Materials and Devices
The unique electronic and photophysical properties of conjugated heterocyclic systems like benzothiazoles make them attractive candidates for advanced materials. researchgate.net Research into this compound can extend beyond therapeutics into materials science.
Emerging opportunities include:
Organic Electronics: The highly conjugated system in the benzothiazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could involve synthesizing polymers or small molecules incorporating the this compound unit and evaluating their semiconductor and photoluminescent properties.
Sensors and Imaging Agents: Benzothiazole moieties are found in fluorescent pH indicators and imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.govresearchgate.net The pyridine (B92270) and thioether groups in this compound could serve as binding sites for metal ions or other analytes. This opens up research avenues for developing novel chemosensors or diagnostic imaging agents based on this scaffold.
Corrosion Inhibitors: Benzothiazole derivatives are known to be effective corrosion inhibitors for metals. The sulfur and nitrogen atoms can coordinate with metal surfaces, forming a protective layer. Investigating the efficacy of this compound as a corrosion inhibitor for steel, copper, or other alloys is a practical and valuable area of future research.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design and discovery process. mit.edumdpi.com Applying these computational tools to this compound represents a significant frontier.
Future research directions include:
De Novo Drug Design: Generative AI models can design novel molecules from scratch. mdpi.comnih.gov By training these models on known biologically active benzothiazoles, researchers can generate new structures based on the this compound scaffold with optimized properties for a specific therapeutic target.
Property Prediction: ML models can be trained to predict various properties of a molecule before it is synthesized, saving significant time and resources. nih.govnih.gov This includes predicting biological activity against a certain target, as well as ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for drug development. nih.gov
Materials Discovery: In materials science, AI can predict the mechanical, electronic, or optical properties of new compounds. rsc.org ML models could be used to screen virtual libraries of this compound derivatives to identify candidates with optimal properties for applications like OLEDs or sensors.
Synthetic Route Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. mit.edu This can help chemists devise more efficient and sustainable pathways to synthesize this compound and its future analogues.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 2-(2-Pyridylthio)benzothiazole and its derivatives?
- Answer: The compound can be synthesized via Suzuki cross-coupling reactions using 2-(4-bromophenyl)benzothiazole and phenylboronic acid derivatives under palladium catalysis. This method allows for structural diversification at the aryl position . Catalytic methods using Cu catalysts with diaminodiphenyldisulfide and aldehydes also yield para-substituted derivatives with high purity (e.g., 84–95% yields for electron-deficient aldehydes) .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Answer: Techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and elemental analysis to confirm molecular structure. Melting point determination and chromatographic methods (e.g., reverse-phase TLC with acetonitrile/ammonium acetate buffer) assess purity .
Q. What safety protocols are critical when handling benzothiazole derivatives in the lab?
- Answer: While direct data for this compound is limited, similar thiazoles require PPE (gloves, goggles), proper ventilation, and immediate decontamination for skin/eye exposure. First-aid measures include rinsing with water and seeking medical attention for ingestion or persistent symptoms .
Advanced Research Questions
Q. How do solvent properties influence the photophysical behavior of this compound-based fluorophores?
- Answer: Solvent polarity and proticity modulate excited-state intramolecular proton transfer (ESIPT) dynamics. For example, nonpolar solvents stabilize enol forms, while polar protic solvents favor keto tautomers, as shown by femtosecond transient absorption spectroscopy .
Q. What catalytic strategies optimize para-substituted benzothiazole synthesis, and how do substituents affect reaction efficiency?
- Answer: Cu-catalyzed reactions of diaminodiphenyldisulfide with aldehydes under optimized conditions yield para-substituted derivatives. Electron-withdrawing groups (e.g., -CF₃) enhance yields (94%) compared to electron-donating groups (e.g., -OCH₃: 69%) due to stabilized intermediates .
Q. How can this compound be functionalized for metal coordination studies, and what techniques confirm complex formation?
- Answer: Reaction with ReO(V)/TcO(V) cores and thiophenols forms hexacoordinated complexes (MO[NN][S]₃). X-ray crystallography and spectroscopic methods (UV-Vis, EPR) validate coordination geometry and oxidation states .
Q. What in vitro assays evaluate the anti-HIV activity of benzothiazole derivatives, and how are EC₅₀ values determined?
- Answer: Cell-based assays measure inhibition of HIV-1/2 replication using viral load quantification (e.g., p24 antigen assays). Dose-response curves determine EC₅₀ values, with derivatives like 9a showing promise (data in Table 1 of ) .
Q. How can chromatographic data inform QSAR models for benzothiazole derivatives with biological activity?
- Answer: Reverse-phase TLC retention factors (Rf) correlate with lipophilicity, which is linked to H1-antihistamine activity. Mobile phases (e.g., acetonitrile/ammonium acetate) and QSAR regression analysis predict bioactivity .
Q. What design strategies enhance this compound derivatives as fluorescent probes for reactive oxygen species (ROS)?
- Answer: Introduce hydroxyl or electron-donating groups to enable ROS-specific reactivity (e.g., H₂O₂ detection via fluorescence quenching). Characterization involves fluorescence lifetime imaging (FLIM) and confocal microscopy in biological matrices .
Methodological Considerations
- Synthesis Optimization: Prioritize Cu-catalyzed routes for para-substituted derivatives and Suzuki coupling for aryl-functionalized analogs.
- Photophysical Analysis: Use time-resolved spectroscopy to resolve ESIPT dynamics in varying solvents.
- Biological Evaluation: Combine in vitro anti-HIV/hepatocellular carcinoma assays with molecular docking to identify binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
